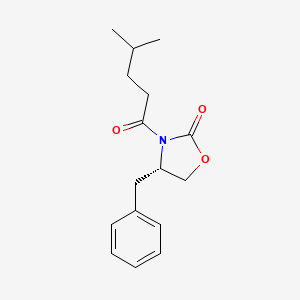

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

説明

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, also known as (S)-BMO, is a synthetic compound that has a wide range of applications in the scientific research and laboratory settings. (S)-BMO is a versatile compound that can be used to synthesize a range of different compounds and molecules. It has been used in a variety of different research studies and experiments, and is used in the production of pharmaceuticals, cosmetics, and other products.

科学的研究の応用

Synthesis and Molecular Structure

Oligomer Synthesis : The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones is achieved starting from benzyl-N-Boc-(3R)-aminobutanoate. These molecules fold in ordered structures, suggesting a new class of pseudoprolines for controlling peptide bond conformation (Lucarini & Tomasini, 2001).

Chiral Auxiliary Applications : 4-Substituted-5,5-dimethyl oxazolidin-2-ones, derived from α-amino acids, are used as chiral auxiliaries for stereoselective enolate alkylations and conjugate additions (Davies & Sanganee, 1995).

Hydrogen Bonding and Structural Analysis : A study on oxazolidin-2-ones as protective groups for 1,2-amino alcohols shows various weak interactions like C-H···O and π-π stacking interactions in their structures (Nogueira et al., 2015).

Synthetic Methods and Applications

Enantioselective Synthesis : The use of titanium enolates of acyl-oxazolidinones for enantioselective synthesis of γ-amino acids and γ-lactams highlights their potential in creating new stereogenic centers (Brenner & Seebach, 1999).

Anticancer Activity : 3,4-Disubstituted oxazolidin-2-ones show potential as anticancer agents due to their structure similar to ceramide, indicating their use in medicinal chemistry (Singh et al., 2011).

Lipase Catalyzed Kinetic Resolution : This process is used for producing intermediates for cholesterol absorption inhibitors, demonstrating the compound's utility in pharmaceutical synthesis (Singh et al., 2013).

Photophysical Properties and Crystal Structures

Photophysical Properties : A new Schiff base synthesized from oxazolidin-2-one shows potential applications in organic light emitting devices and nonlinear optical materials due to its photophysical properties (Kumari et al., 2016).

X-Ray Molecular Structures : The alkylation of oxazolidinones and subsequent analysis using X-ray crystallography helps understand their molecular structures and potential applications (Abell et al., 1996).

特性

IUPAC Name |

(4S)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUTVRHBEQTSJS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)

![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)